molecular formula C24H21Cl2NO3 B12389159 Anti-inflammatory agent 48

Anti-inflammatory agent 48

Cat. No.: B12389159
M. Wt: 442.3 g/mol
InChI Key: RKWMTJSRJUFMGN-UHFFFAOYSA-N
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Description

Anti-inflammatory agent 48 is a synthetic compound known for its potent anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions, including arthritis, asthma, and inflammatory bowel disease. The compound works by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 48 typically involves a multi-step process. One common method starts with the reaction of a substituted benzene ring with a nitrating agent to introduce a nitro group. This is followed by reduction of the nitro group to an amine, which is then acylated to form an amide. The final step involves cyclization to form the desired this compound.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 48 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.

Major Products Formed:

Scientific Research Applications

Anti-inflammatory agent 48 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Explored for its potential in treating various inflammatory diseases and conditions.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of anti-inflammatory agent 48 involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response. The compound targets enzymes such as cyclooxygenase and lipoxygenase, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these mediators, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Anti-inflammatory agent 48 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:

    Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase enzymes.

    Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.

    Celecoxib: A selective cyclooxygenase-2 inhibitor with a different chemical structure and specificity.

Compared to these compounds, this compound offers distinct advantages in terms of potency, selectivity, and safety profile, making it a valuable addition to the arsenal of anti-inflammatory agents.

Properties

Molecular Formula

C24H21Cl2NO3

Molecular Weight

442.3 g/mol

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C24H21Cl2NO3/c1-3-7-16-12-13-21(22(14-16)29-2)30-23(28)15-17-8-4-5-11-20(17)27-24-18(25)9-6-10-19(24)26/h3-6,8-14,27H,1,7,15H2,2H3

InChI Key

RKWMTJSRJUFMGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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